2-Chloro-6-(trifluoromethyl)aniline
Overview
Description
2-Chloro-6-(trifluoromethyl)aniline is a clear liquid that ranges from colorless to very pale yellow1. It is used in laboratory chemicals1.
Synthesis Analysis
The synthesis of 2-trifluoromethyl aniline involves the reductive dechlorination of compounds with the nitro or the amino group. This process is carried out with hydrogen in the presence of catalysts and acid acceptors2.Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(trifluoromethyl)aniline is C7H5ClF3N1. The InChI code is 1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H21.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(trifluoromethyl)aniline are not readily available, it’s worth noting that fluorine-containing compounds significantly affect pharmaceutical growth3.
Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)aniline is a clear liquid that can range from colorless to very pale yellow1. It has a molecular weight of 195.571. The compound is stored at room temperature and has a purity of 98%1.Scientific Research Applications
Application in Fire-Retardant Materials
These applications are based on the compound’s known properties and uses in various scientific fields. For detailed experimental procedures, results, and quantitative data, one would need to consult specific scientific papers or patents. The information provided here is a general overview and may not include the latest research developments post-2021. For the most current data, accessing recent publications or databases is recommended .
Application in Gas Sensing Technology
These applications are based on the compound’s known properties and potential uses in various scientific fields. For detailed experimental procedures, results, and quantitative data, one would need to consult specific scientific papers or patents. The information provided here is a general overview and may not include the latest research developments post-2021. For the most current data, accessing recent publications or databases is recommended .
Safety And Hazards
2-Chloro-6-(trifluoromethyl)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled1.
Future Directions
The future directions of 2-Chloro-6-(trifluoromethyl)aniline are not explicitly stated in the available resources. However, given the significant impact of fluorine-containing compounds on pharmaceutical growth3, it’s plausible that further research and development could be conducted in this area.
Relevant Papers
The relevant papers retrieved discuss the synthesis, properties, and uses of 2-Chloro-6-(trifluoromethyl)aniline312. These papers provide valuable insights into the compound and its potential applications.
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRRSPQJZRCMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195817 | |
Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)aniline | |
CAS RN |
433-94-3 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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